N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide - 1203191-49-4

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Catalog Number: EVT-3093302
CAS Number: 1203191-49-4
Molecular Formula: C21H17F3N6O3S
Molecular Weight: 490.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide belongs to a class of small molecules designed to inhibit specific protein kinases. [] Its core structure consists of a pyrimidine ring substituted with an imidazole group and a substituted aniline, linked to a 4-(trifluoromethoxy)benzenesulfonamide moiety. [] This compound's specific chemical structure suggests potential for interacting with the ATP-binding site of kinases, thereby inhibiting their activity. []

Mechanism of Action

The primary mechanism of action attributed to N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is inhibition of BCR-ABL kinase. [] The compound likely binds competitively to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity. []

Applications

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is investigated as a potential therapeutic agent for proliferative diseases, specifically those driven by BCR-ABL kinase activity, such as chronic myelogenous leukemia. [] Its ability to selectively inhibit BCR-ABL makes it a potential candidate for further development as a targeted therapy. []

1. 4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)benzenesulfonamide [ [] ]

Relevance: This compound shares a significant structural similarity with N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide. Both compounds possess a central pyrimidine ring substituted with a 4-(trifluoromethoxy)phenylamino group at the 6-position. Additionally, both compounds contain a sulfonamide moiety, albeit with different substitution patterns on the benzene ring. The primary difference lies in the presence of a 1H-imidazol-1-yl substituent at the 2-position of the pyrimidine ring in the target compound, whereas this position is occupied by a methyl group in the related compound. These shared structural features suggest that both compounds may exhibit similar biological activities or target the same protein families. You can find more information about this compound in the Semantic Scholar paper:

2. 6-(1H-Pyrrolo[2,3-b]pyridin-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine [ [] ]

Relevance: Similar to the previously mentioned compound, this molecule shares the core structural element of a pyrimidine ring substituted with a 4-(trifluoromethoxy)phenylamino group at the 6-position with N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide. The presence of a different heterocyclic substituent at the 4-position of the pyrimidine highlights the potential for structural diversity within this class of compounds while maintaining the core pharmacophore responsible for myristate inhibition. You can find more information about this compound in the Semantic Scholar paper:

3. N-(4-(Trifluoromethoxy)phenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine [ [] ]

Relevance: This compound strengthens the observation that the 4-(trifluoromethoxy)phenylamino-substituted pyrimidine core is a common feature among potential myristate inhibitors. The variation in the substituents at the 4-position of the pyrimidine in these three related compounds emphasizes the potential for exploring different chemical groups to fine-tune the activity and selectivity of this class of compounds. The target compound, N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, represents another variation within this theme, suggesting its potential as a myristate inhibitor. You can find more information about this compound in the Semantic Scholar paper:

4. 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[N-tert-butoxycarbonyl-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide[ [] ]

Relevance: While this compound doesn't possess the exact pyrimidine-sulfonamide core structure as N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, it showcases the presence of the 4-methyl-1H-imidazol-1-yl and trifluoromethyl groups within a drug-like molecule. This emphasizes the broader medicinal chemistry relevance of these specific functional groups and their potential utility in various therapeutic areas. You can find more information about this compound in the Semantic Scholar paper:

Properties

CAS Number

1203191-49-4

Product Name

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

IUPAC Name

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethoxy)benzenesulfonamide

Molecular Formula

C21H17F3N6O3S

Molecular Weight

490.46

InChI

InChI=1S/C21H17F3N6O3S/c1-14-26-19(12-20(27-14)30-11-10-25-13-30)28-15-2-4-16(5-3-15)29-34(31,32)18-8-6-17(7-9-18)33-21(22,23)24/h2-13,29H,1H3,(H,26,27,28)

InChI Key

HQQSHOCABJSJKR-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.